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molecular formula C10H9ClN2O B7518203 2-chloro-N-(5-cyano-2-methylphenyl)acetamide

2-chloro-N-(5-cyano-2-methylphenyl)acetamide

Cat. No. B7518203
M. Wt: 208.64 g/mol
InChI Key: OBRILLGCLVXLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969713B2

Procedure details

The subtitle compound was prepared from 5-cyano-2-methylaniline (1.6 g) and chloroacetyl chloride (1.1 ml) by the method of Example 33 step (iii) as a white solid. Yield: 1.85 g
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)[NH2:8])#[N:2].[Cl:11][CH2:12][C:13](Cl)=[O:14]>>[Cl:11][CH2:12][C:13]([NH:8][C:7]1[CH:9]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=1[CH3:10])=[O:14]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(N)C1)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=CC(=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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